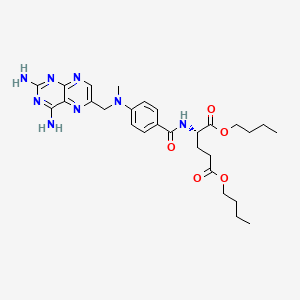![molecular formula C13H14N6S2 B13814327 (E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide CAS No. 6332-81-6](/img/structure/B13814327.png)
(E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone typically involves the reaction of 2-methyl-1,4-naphthoquinone with thiosemicarbazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to facilitate the formation of the bisthiosemicarbazone derivative.
Industrial Production Methods: While specific industrial production methods for 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The quinone core can be oxidized to form higher oxidation state derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The bisthiosemicarbazone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone forms.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,4-naphthoquinone bisthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone involves its interaction with biological molecules. The compound can act as an electron acceptor, participating in redox reactions that can disrupt cellular processes. It may also interact with sulfhydryl groups in proteins, affecting their function and leading to cellular stress or apoptosis.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1,4-naphthoquinone (Menadione): A precursor to the bisthiosemicarbazone derivative, known for its role as a vitamin K analog.
1,4-Naphthoquinone: A simpler quinone structure that serves as a building block for various derivatives.
Thiosemicarbazones: A class of compounds known for their metal-chelating properties and potential therapeutic applications.
Uniqueness: 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone is unique due to the combination of the naphthoquinone core with bisthiosemicarbazone groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6332-81-6 |
|---|---|
Molekularformel |
C13H14N6S2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
[[4-(carbamothioyldiazenyl)-3-methylnaphthalen-1-yl]amino]thiourea |
InChI |
InChI=1S/C13H14N6S2/c1-7-6-10(16-18-12(14)20)8-4-2-3-5-9(8)11(7)17-19-13(15)21/h2-6,16H,1H3,(H2,15,21)(H3,14,18,20) |
InChI-Schlüssel |
STVBRPUCRMKWLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C(=C1)NNC(=S)N)N=NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


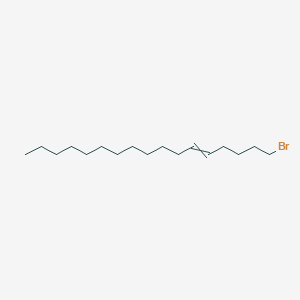
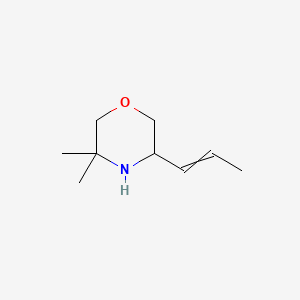
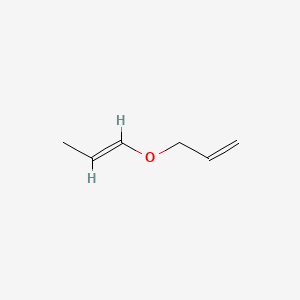
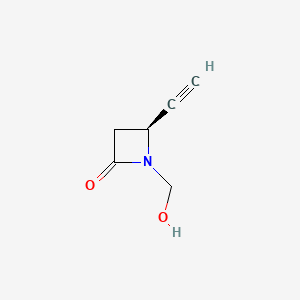
![N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B13814279.png)

![Phenanthro[3,2-b]thiophene](/img/structure/B13814292.png)
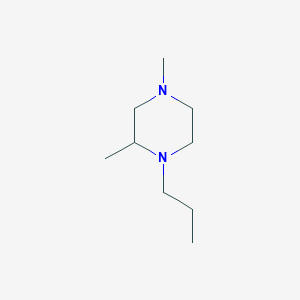
![2H-Thiazolo[5,4-B]carbazole](/img/structure/B13814302.png)

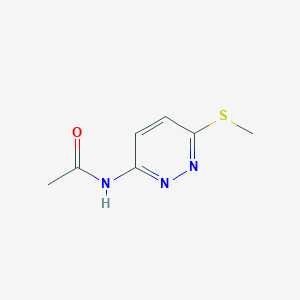
![2-[(8-Methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B13814320.png)
![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13814323.png)
